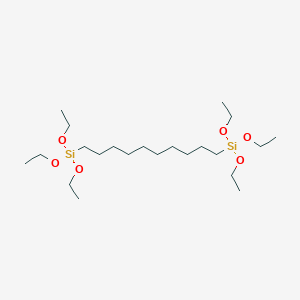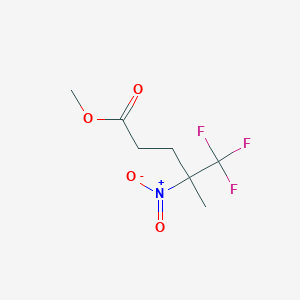
Pyren-1-ylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyren-1-ylmagnesium bromide is an organometallic compound with the chemical formula C16H9BrMg. It is a Grignard reagent derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyren-1-ylmagnesium bromide is typically synthesized through the reaction of pyrene with magnesium in the presence of anhydrous ether. The process involves the following steps:
Bromination of Pyrene: Pyrene is first brominated to form 1-bromopyrene.
Formation of Grignard Reagent: The 1-bromopyrene is then reacted with magnesium turnings in an anhydrous ether solvent to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-scale reactors for the bromination and Grignard formation steps.
Analyse Chemischer Reaktionen
Types of Reactions: Pyren-1-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous ether as the solvent.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Pyren-1-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Materials Science: Employed in the preparation of pyrene-based materials, such as organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Utilized in the study of polycyclic aromatic hydrocarbons and their derivatives in environmental samples.
Wirkmechanismus
The mechanism of action of pyren-1-ylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a bond with the carbon atom of the pyrene ring, making the carbon atom nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylmagnesium Bromide: Another Grignard reagent, but derived from benzene instead of pyrene.
Naphthylmagnesium Bromide: Derived from naphthalene, another polycyclic aromatic hydrocarbon.
Comparison:
Reactivity: Pyren-1-ylmagnesium bromide is more sterically hindered compared to phenylmagnesium bromide, which can affect its reactivity and selectivity in certain reactions.
Eigenschaften
IUPAC Name |
magnesium;1H-pyren-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYHAVMIFMSVFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)









![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

